2-Cyano-3-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(4-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C11H10N2O2 It is a derivative of acrylamide and features a cyano group and a methoxyphenyl group attached to the propenamide backbone
Mechanism of Action
Target of Action
It is known that similar compounds have shown interesting pharmacological and medicinal activities .
Mode of Action
It is known that similar compounds can undergo reactions with phosphorus reagents, leading to the synthesis of novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine and 1,2-azaphospholes bearing a chromone ring .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways due to their pharmacological and medicinal activities .
Action Environment
It is known that similar compounds can exhibit different activities under different conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-methoxyphenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid, while reduction can produce 2-Amino-3-(4-methoxyphenyl)prop-2-enamide .
Scientific Research Applications
2-Cyano-3-(4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Cyano-3-(4-methoxyphenyl)prop-2-enamide can be compared with other similar compounds, such as:
2-Cyano-3-(4-ethoxyphenyl)prop-2-enamide: Similar structure but with an ethoxy group instead of a methoxy group.
2-Cyano-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxy group, which can significantly alter its chemical and biological properties.
2-Cyano-3-(4-nitrophenyl)prop-2-enamide: The presence of a nitro group can enhance its reactivity and potential biological activities.
Properties
IUPAC Name |
2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCNFHGGPRWDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.